4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione
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Overview
Description
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione is a complex organic compound characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic aromatic substitution and Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoylacetonitrile: A related compound with similar structural features and chemical properties.
4-Chlorobenzoyl-CoA: Another compound with a chlorobenzoyl group, used in biochemical studies.
Uniqueness
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
CAS No. |
71568-56-4 |
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Molecular Formula |
C42H32Cl3N3O4 |
Molecular Weight |
749.1 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-dipyridin-4-ylheptane-1,7-dione |
InChI |
InChI=1S/C42H32Cl3N3O4/c43-32-7-1-27(2-8-32)36(49)25-35(26-13-19-46-20-14-26)38(40(50)29-3-9-33(44)10-4-29)37(28-15-21-47-22-16-28)39(42(52)31-17-23-48-24-18-31)41(51)30-5-11-34(45)12-6-30/h1-24,35,37-39,42,52H,25H2 |
InChI Key |
LYMJHYNBDHQPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C2=CC=NC=C2)C(C(C3=CC=NC=C3)C(C(C4=CC=NC=C4)O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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